molecular formula C22H27ClN2O3S B296827 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide

2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide

Numéro de catalogue B296827
Poids moléculaire: 435 g/mol
Clé InChI: LKERLKFUMLHRCM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mécanisme D'action

The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide involves the inhibition of various kinases, including CDKs, p38, JNK, and ERK. By inhibiting the activity of these kinases, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the inflammatory response in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of the inflammatory response in inflammation and autoimmune disorders. In addition, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been shown to have low toxicity and high selectivity for its target kinases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide in lab experiments is its high selectivity for its target kinases, which allows for more precise and accurate results. However, one of the limitations of using 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Orientations Futures

There are several future directions for the research and development of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide. One direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, the development of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide analogs with improved pharmacokinetic properties and selectivity for its target kinases is another potential future direction.
Conclusion:
In conclusion, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide have been discussed in this paper. Further research and development of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide and its analogs may lead to the development of novel therapeutic agents for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide involves a series of steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethylaniline to form the intermediate compound, which is then reacted with cyclohexylamine and acetic anhydride to produce the final product. The purity of the compound can be increased through recrystallization and purification techniques.

Applications De Recherche Scientifique

2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate cell division. By inhibiting CDK activity, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide can induce cell cycle arrest and apoptosis in cancer cells. In inflammation and autoimmune disorders, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been shown to inhibit the activity of various kinases, including p38, JNK, and ERK, which are involved in the inflammatory response.

Propriétés

Formule moléculaire

C22H27ClN2O3S

Poids moléculaire

435 g/mol

Nom IUPAC

2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)-N-cyclohexylacetamide

InChI

InChI=1S/C22H27ClN2O3S/c1-16-8-11-20(14-17(16)2)25(15-22(26)24-19-6-4-3-5-7-19)29(27,28)21-12-9-18(23)10-13-21/h8-14,19H,3-7,15H2,1-2H3,(H,24,26)

Clé InChI

LKERLKFUMLHRCM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C

SMILES canonique

CC1=C(C=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.